molecular formula C12H18N2O2 B1219050 Nicametate CAS No. 3099-52-3

Nicametate

Cat. No. B1219050
CAS RN: 3099-52-3
M. Wt: 222.28 g/mol
InChI Key: JVWOCHRRAWHKLT-UHFFFAOYSA-N
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Description

Nicametate is a vasodilator . It enhances blood flow and oxygen to the brain, aiding in stroke recovery . It can also be used for treating intermittent claudication in certain patients .


Molecular Structure Analysis

Nicametate has the molecular formula C12H18N2O2 . Its molecular weight is 222.2835 . The IUPAC Standard InChI is InChI=1S/C12H18N2O2/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

Nicametate has the molecular formula C12H18N2O2 . Its molecular weight is 222.2835 . The IUPAC Standard InChI is InChI=1S/C12H18N2O2/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 .

Scientific Research Applications

1. Impact on Stroke Treatment and Recurrence

Nicametate has been studied for its potential role in treating ischemic stroke patients. Research indicates that nicametate may reduce the risk of cerebrovascular death in these patients compared to aspirin, though it also appears to have a higher recurrence rate for stroke. Further research is needed to understand the long-term effects of nicametate on stroke recurrence and cerebrovascular death (Wang et al., 2021).

2. Comparative Studies in Stroke Prevention

Another study compared the effectiveness of low-dose ASA (acetylsalicylic acid) and nicametate in preventing secondary ischemic strokes. The study suggested that ASA might be more effective than nicametate in reducing the risk of cerebral reinfarction, although the results were not statistically significant. This highlights the importance of comparative studies in determining the most effective treatments for stroke prevention (Lee et al., 1997).

3. NICHD Pharmacogenetics Research Network

Nicametate's pharmacogenetics has been a topic of interest in the broader scope of drug response research. The NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug responses, including those of nicametate, with genetic variations. This research is crucial in understanding how different patients may respond differently to the same medication, including nicametate (Giacomini et al., 2007).

4. Transcutaneous Penetration and Skin Sensitivity

Research on nicotinates, including nicametate, has explored their transcutaneous penetration and effects on skin sensitivity. Studies have found significant differences in skin responses to nicotinates, with implications for their use in topical applications and potential side effects on sensitive skin (Berardesca et al., 1991).

Safety And Hazards

Nicametate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(diethylamino)ethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWOCHRRAWHKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048300
Record name Nicametate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicametate

CAS RN

3099-52-3
Record name Nicametate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicametate [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicametate
Source EPA DSSTox
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Record name Nicametate
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Record name NICAMETATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
TA Wang, TH Wu, SL Pan, HH Chen, SYH Chiu - Scientific Reports, 2021 - nature.com
… the nicametate group even with recurrence after 1–2 years of follow-up of first stroke but the latter had significantly reduced death from cerebrovascular disease for nicametate group, …
Number of citations: 2 www.nature.com
HY Kim, SH Choi, SJ Bang, KJ Han, SH Choi… - YAKHAK …, 2010 - koreascience.kr
Despite the fact that the dissolution test can serve as an effective tool for drug quality control and prediction of in vivo drug performance, there are a number of drugs with no established …
Number of citations: 2 koreascience.kr
TK Lee, KWA Chan, ZS Huang, SK Ng, RT Lin… - Thrombosis research, 1997 - Elsevier
… 50 mg of nicametate citrate and were made identical in appearance. Nicametate citrate is a … The side effects of nicametate citrate are also relatively mild clinically and include flushing, …
Number of citations: 16 www.sciencedirect.com
CC Fang, CJ Yen, RS Shyu, MS Wu… - Journal of the …, 1998 - europepmc.org
… (66% inhibition at 200 micrograms/mL), and nicametate (91% inhibition at 1 mg/mL) inhibited … These data suggest that aminophylline, ticlopidine, hydralazine, and nicametate can inhibit …
Number of citations: 3 europepmc.org
F Okada, M Honma, M Ui, N Kiyota - Archives of Environmental …, 1983 - Taylor & Francis
… In patients who had been treated with kallidinogenase or nicametate citrate for 3–6 months, the CPT caused no significant increase in plasma cyclic GMP. In 1 patient the plasma cyclic …
Number of citations: 8 www.tandfonline.com
JE Koundourellis, ET Malliou… - Journal of Chemical & …, 1999 - ACS Publications
… Nicametate citrate reveals a characteristic series of lines from 11.9 to 15.7 (d = 7.44−5.64) Å, which are very reproducible together with the two most intense lines at (8.80 and 5.44) Å. …
Number of citations: 5 pubs.acs.org
I Chiarotto, M Feroci, G Sotgiu… - European Journal of …, 2013 - Wiley Online Library
… proceeds with methyl nicotinate as starting ester and 2‐(diethylamino)ethanol or benzyl alcohol as alcohols and leads to the corresponding biologically active compounds, nicametate …
SL Pan, SC Wu, TK Lee, THH Chen - Disability and Rehabilitation, 2007 - Taylor & Francis
Purpose. Few studies have evaluated the roles of reducing disability after stroke in predicting survival. This study aimed to investigate the effects of improvement in the Barthel Index (BI) …
Number of citations: 13 www.tandfonline.com
SL Pan, SC Wu, TH Wu, TK Lee… - Disability and …, 2006 - Taylor & Francis
Purpose. Studies regarding the effects of location and size of infarct on the functional outcome after stroke have yielded inconsistent results. This study aimed to investigate the …
Number of citations: 48 www.tandfonline.com
TH Wu, THH Chen, TK Lee - Thrombosis Research, 2000 - Elsevier
… were derived from a previous randomized, multicenter study that had two major purposes, including the assessment of relative efficacy of treatment using aspirin (ASA) and nicametate …
Number of citations: 28 www.sciencedirect.com

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